REACTION_SMILES
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[CH3:24][OH:25].[Cl:1][c:2]1[cH:3][c:4]([NH2:9])[n:5][cH:6][c:7]1[I:8].[F:10][C:11]([C:12](=[O:13])[OH:16])([F:14])[F:15].[N:17]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23]>>[Cl:1][c:2]1[cH:3][c:4]([O:13][CH3:12])[n:5][cH:6][c:7]1[I:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)c(I)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)ON=O
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Name
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Type
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product
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Smiles
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COc1cc(Cl)c(I)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |